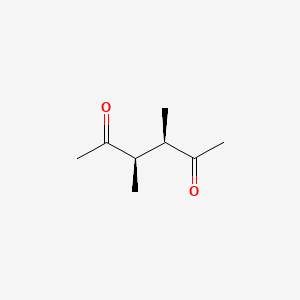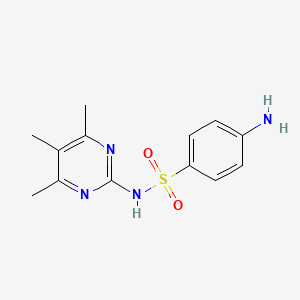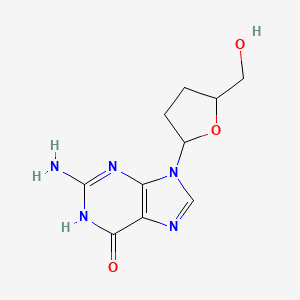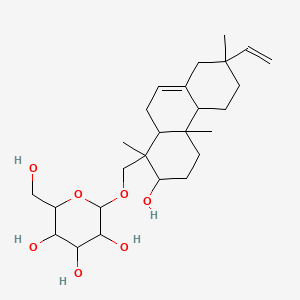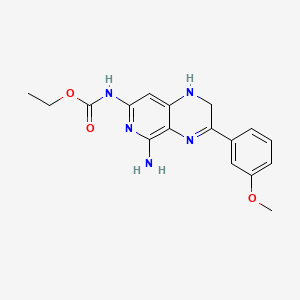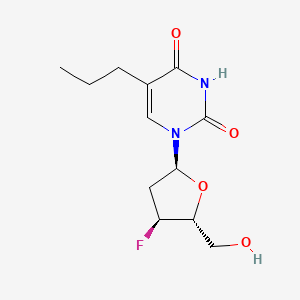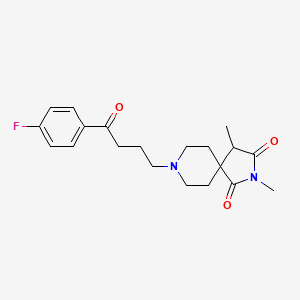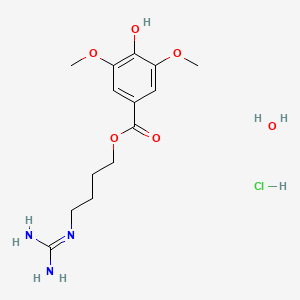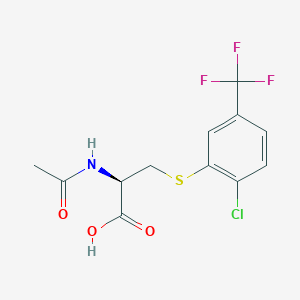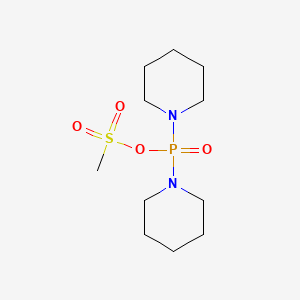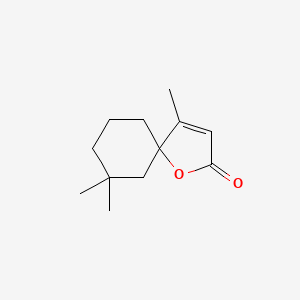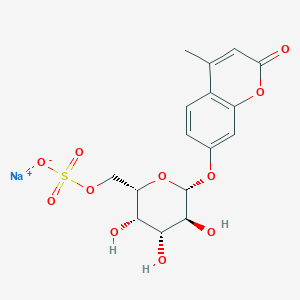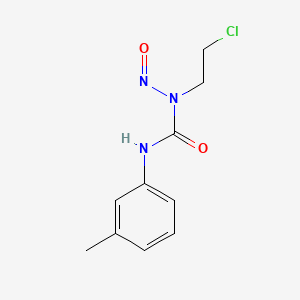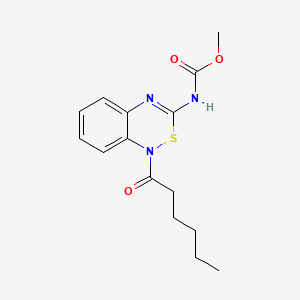
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate is a chemical compound with the molecular formula C15H19N3O3S and a molecular weight of 321.395. This compound is known for its unique structure, which includes a benzothiadiazine ring, a hexanoyl group, and a carbamate ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate typically involves the reaction of 1-hexanoyl-1H-2,1,4-benzothiadiazine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted products.
Scientific Research Applications
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its functional groups or substituents.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a different core structure but shares some functional similarities.
Properties
CAS No. |
34613-39-3 |
|---|---|
Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl N-(1-hexanoyl-2,1,4-benzothiadiazin-3-yl)carbamate |
InChI |
InChI=1S/C15H19N3O3S/c1-3-4-5-10-13(19)18-12-9-7-6-8-11(12)16-14(22-18)17-15(20)21-2/h6-9H,3-5,10H2,1-2H3,(H,16,17,20) |
InChI Key |
YZQYZBJUUATMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C2=CC=CC=C2N=C(S1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


